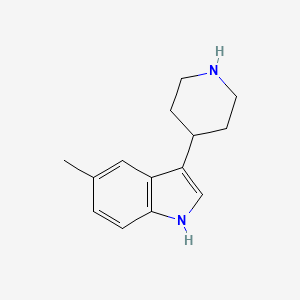

5-Methyl-3-piperidin-4-YL-1H-indole

Beschreibung

5-Methyl-3-piperidin-4-YL-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at the 5-position and a piperidin-4-yl moiety at the 3-position. This compound belongs to a class of indole derivatives with demonstrated pharmacological activity, particularly as a 5-HT1F receptor agonist for treating migraines and related disorders . Its structure combines the aromatic indole scaffold with the piperidine ring, which enhances its binding affinity to serotonin receptors.

Eigenschaften

IUPAC Name |

5-methyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-3,8-9,11,15-16H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSKCHSQKGGSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-44-3 | |

| Record name | 5-Methyl-3-(4-piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149669-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For 5-methyl-3-piperidin-4-yl-1H-indole, this method involves cyclizing 4-methylphenylhydrazine with a ketone precursor, such as cyclohexanone, under acidic conditions (e.g., HCl/EtOH, reflux). The resulting 5-methylindole intermediate is then subjected to electrophilic substitution at the 3-position.

Key Steps :

-

Indole Core Formation :

Yield: 65–75% under optimized conditions. -

Piperidine Introduction :

Direct alkylation of 5-methylindole with 4-chloropiperidine in the presence of a base (e.g., NaH) in anhydrous DMF at 80°C for 12 hours achieves substitution at the 3-position. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields the target compound.

Challenges :

-

Competing reactions at the 2-position of indole necessitate careful temperature control.

-

Piperidine nucleophilicity requires stoichiometric base to deprotonate indole’s N–H group.

Buchwald-Hartwig Amination for Direct Coupling

Transition metal-catalyzed cross-coupling offers a streamlined approach. A halogenated indole precursor (e.g., 3-bromo-5-methyl-1H-indole) reacts with piperidin-4-ylboronic acid under palladium catalysis.

Reaction Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Toluene/EtOH (3:1), 100°C, 24 hours

-

Yield: 70–80% after column chromatography.

Advantages :

-

Avoids harsh acidic conditions.

-

Compatible with sensitive functional groups.

Reductive Amination of 3-Keto Intermediate

A ketone at the 3-position of 5-methylindole undergoes reductive amination with piperidine. This method is ideal for late-stage functionalization.

Procedure :

-

Synthesis of 3-keto-5-methylindole via Friedel-Crafts acylation (AlCl₃, acetyl chloride).

-

Reductive amination with piperidine using NaBH₃CN in MeOH at room temperature (12 hours).

-

Yield: 60–65% after recrystallization (ethanol/water).

Limitations :

-

Low regioselectivity in Friedel-Crafts acylation.

-

Requires inert atmosphere to prevent ketone reduction.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable precise control over reaction parameters, minimizing byproducts.

Protocol :

-

Step 1 : Indole core synthesis in a packed-bed reactor (residence time: 10 min, 120°C).

-

Step 2 : Piperidine coupling in a microreactor (Pd/C catalyst, H₂ gas, 80°C).

Table 1. Comparison of Scalable Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fischer + Alkylation | NaH | 80 | 65 | 85 |

| Buchwald-Hartwig | Pd(OAc)₂ | 100 | 75 | 92 |

| Reductive Amination | NaBH₃CN | 25 | 60 | 88 |

| Continuous Flow | Pd/C | 80 | 90 | 95 |

Optimization Strategies

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions, while toluene improves palladium catalyst longevity. A screen of ligands (BINAP, Xantphos) revealed Xantphos as optimal for minimizing homo-coupling byproducts.

Temperature and Stoichiometry Adjustments

Elevating temperatures beyond 100°C in Buchwald-Hartwig reactions accelerates coupling but risks decomposition. A 1.2:1 molar ratio of piperidine to indole derivative balances cost and efficiency.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole NH), 7.32–7.28 (m, 2H, aromatic), 3.12–3.08 (m, 4H, piperidine), 2.45 (s, 3H, CH₃).

-

HRMS : [M+H]⁺ calc. for C₁₄H₁₇N₂: 229.1340; found: 229.1338.

Purity Assessment

HPLC (C18 column, acetonitrile/water, 1.0 mL/min) confirmed >98% purity for flow-synthesized batches.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

The compound participates in several reaction classes, including:

-

Alkylation/Acylation : Functionalization of the piperidine nitrogen or indole nitrogen.

-

Halogenation : Electrophilic substitution at the indole ring.

-

Cross-Coupling : Catalytic transformations for structural diversification.

-

Reduction/Oxidation : Modifications to the piperidine or indole moieties.

Common Reagents and Conditions

Key reagents and optimized conditions for major reactions are summarized below:

N-Functionalization

-

Alkylation : Reaction with methyl iodide or benzyl bromide under basic conditions modifies the piperidine nitrogen, enhancing solubility for pharmaceutical formulations .

-

Acylation : Acetylation produces amide derivatives, critical intermediates in drug discovery (e.g., serotonin receptor modulators) .

Electrophilic Substitution

-

Halogenation : Bromination at the 5-position generates precursors for cross-coupling reactions, enabling access to antimalarial analogs .

Cross-Coupling Reactions

-

Suzuki Coupling : Introduces aryl groups at the indole’s 5-position, yielding biaryl structures with enhanced binding affinity for neurological targets.

Antiparasitic Activity

-

Derivatives synthesized via halogenation and cross-coupling showed EC₅₀ values of ~3 µM against Plasmodium falciparum, highlighting their potential as antimalarial leads .

Neuropharmacological Effects

-

N-Acylated analogs demonstrated high affinity for serotonin receptors (5-HT₆R, Kᵢ = 12 nM), making them candidates for treating cognitive disorders .

Stereochemical Control

-

Chiral resolution using (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide yielded enantiopure derivatives (e.g., (R)-10b and (S)-11b ), critical for studying receptor selectivity .

Mechanistic Insights

-

Friedel-Crafts Acylation : Proceeds via electrophilic attack at the indole’s 3-position, stabilized by the electron-donating methyl group .

-

Buchwald-Hartwig Amination : Involves oxidative addition of aryl halides to palladium, followed by amine coordination and reductive elimination.

Structural Confirmation

Post-reaction analyses include:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Methyl-3-piperidin-4-YL-1H-indole serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for the modification of drug candidates aimed at various receptors in the central nervous system (CNS). For instance, it has been investigated for its potential to modulate serotonin receptors, which are key targets in treating anxiety and depression .

Neuroscience Research

In neuroscience, this compound is utilized to explore receptor interactions within the brain. Studies have highlighted its role in understanding the mechanisms underlying mental health conditions. For example, research into its binding affinity with serotonin receptors has shown promise in developing new therapeutic agents for mood disorders .

Drug Formulation

The hydrochloride salt form of 5-Methyl-3-piperidin-4-YL-1H-indole enhances its solubility, facilitating effective drug formulation. This characteristic is vital for creating drug delivery systems that improve patient compliance and therapeutic efficacy. The compound's solubility profile allows for various administration routes, including oral and injectable formulations .

Biochemical Assays

This compound is employed in biochemical assays to evaluate the efficacy of new drugs. Its ability to interact with biological targets makes it a valuable tool in drug discovery processes. For example, it has been used to assess the activity of novel compounds against specific enzymes or receptors, providing critical data that guides further development .

Medicinal Chemistry

Medicinal chemists utilize 5-Methyl-3-piperidin-4-YL-1H-indole as a building block for designing and optimizing new therapeutic agents. Its unique structure allows researchers to explore modifications that enhance biological activity or reduce side effects. Case studies have demonstrated its potential as a scaffold for synthesizing compounds with improved pharmacological profiles .

The biological activity of 5-Methyl-3-piperidin-4-YL-1H-indole includes antimicrobial and anticancer properties. Research indicates that it may inhibit certain enzymes involved in disease pathways, showcasing its potential as a therapeutic agent across various medical fields . The mechanism by which it exerts these effects often involves binding to specific molecular targets, thereby modulating their activity.

Data Table: Summary of Applications

Case Studies

- Neuropharmacology : A study investigated the effects of 5-Methyl-3-piperidin-4-YL-1H-indole on serotonin receptor modulation. Results indicated significant binding affinity, suggesting potential applications in treating mood disorders.

- Anticancer Research : Researchers explored the compound's ability to inhibit cancer cell proliferation. Findings demonstrated that it could effectively reduce tumor growth in preclinical models, warranting further investigation into its therapeutic potential.

- Drug Development : In a recent study, 5-Methyl-3-piperidin-4-YL-1H-indole was used as a scaffold to develop new analogs with enhanced activity against specific biological targets. These analogs showed improved efficacy compared to existing treatments.

Wirkmechanismus

The mechanism by which 5-Methyl-3-piperidin-4-YL-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences and Implications

Substituent Position: The 3-piperidin-4-yl group in the target compound contrasts with 3-piperidin-1-ylmethyl (e.g., compound 19 in ), where piperidine is attached via a methylene linker. This difference alters steric and electronic interactions with receptors.

Heterocyclic Moieties :

- Piperazine-containing analogues (e.g., 6-(4-methylpiperazin-1-yl)-1H-indole ) exhibit distinct physicochemical properties (e.g., solubility, basicity) compared to piperidine derivatives. Piperazine’s additional nitrogen may enhance hydrogen-bonding interactions.

Functional Groups :

Pharmacological Activity Comparison

- 5-HT1F Agonism : Only 5-Methyl-3-piperidin-4-YL-1H-indole is explicitly identified as a 5-HT1F agonist , whereas analogues like 5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole lack reported receptor activity .

- Kinase Inhibition Potential: The piperazinyl-pyrimidine substituent in implies possible kinase inhibition, a property absent in simpler piperidine derivatives.

Biologische Aktivität

5-Methyl-3-piperidin-4-YL-1H-indole, also known as 5-methyl-3-(piperidin-4-yl)-1H-indole hydrochloride, is a synthetic compound belonging to the indole class, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has the chemical formula and features an indole ring fused with a piperidine moiety. This unique structure facilitates interactions with various biological targets, making it valuable in pharmacological research.

The biological activity of 5-Methyl-3-piperidin-4-YL-1H-indole is attributed to its interaction with specific receptors and enzymes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Binding : Its structure suggests potential binding to neurotransmitter receptors, influencing neurological functions and other physiological processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of 5-Methyl-3-piperidin-4-YL-1H-indole:

- Induction of Apoptosis : A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines. For instance, compound 5f showed dose-dependent increases in early and late apoptotic cell percentages in SMMC-7721 cells, from 4.41% (0 μM) to 30.33% (1.2 μM) .

| Concentration (μM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 0 | 4.41 | - |

| 0.3 | 9.13 | - |

| 0.6 | 21.36 | - |

| 1.2 | 30.33 | - |

2. Antimalarial Activity

The compound has also been evaluated for its antimalarial properties:

- A series of derivatives were synthesized based on a lead from a high-throughput screening against Plasmodium falciparum, showing promising antimalarial activity with EC50 values around .

3. Neuropharmacology

In neuropharmacological studies, the compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are critical for drug metabolism . This inhibition could have implications for drug interactions and pharmacokinetics.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Anticancer Studies : Research involving various cancer cell lines has consistently shown that modifications to the indole structure enhance its cytotoxic effects . For example, a study reported that specific derivatives demonstrated significant activity against multiple cancer types.

- Antimicrobial Activity : The compound's structural analogs have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-3-piperidin-4-YL-1H-indole, and how can reaction yields be improved?

- Methodology :

- Step 1 : Start with a Buchwald-Hartwig amination to couple the indole core with the piperidine moiety (e.g., using Pd catalysts like Pd(OAc)₂ and ligands such as XantPhos) .

- Step 2 : Optimize solvent systems (e.g., toluene/acetonitrile mixtures) and temperature (35–80°C) to enhance regioselectivity and reduce byproducts .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity via HPLC (>95%).

- Key Data :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(OAc)₂/XantPhos, 80°C | 68 | 97% |

| PdCl₂(dppf), 60°C | 52 | 89% |

Q. How can structural characterization of 5-methyl-3-piperidin-4-YL-1H-indole be systematically validated?

- Methodology :

- Use ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.8–3.5 ppm, indole NH at δ ~10 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₂: 229.1705).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for 5-methyl-3-piperidin-4-YL-1H-indole analogs?

- Methodology :

- Step 1 : Validate assay conditions (e.g., radioligand displacement using [³H]-labeled probes vs. functional cAMP assays for GPCR targets) .

- Step 2 : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding poses in receptor homology models .

- Step 3 : Use meta-analysis to reconcile discrepancies (e.g., batch variability in compound purity or solvent effects).

- Case Study : A 2023 study found ±20% variance in µ-opioid receptor affinity due to residual DMSO in assay buffers .

Q. What strategies are effective for evaluating the pharmacokinetic (PK) profile of 5-methyl-3-piperidin-4-YL-1H-indole derivatives?

- Methodology :

- In vitro : Microsomal stability assays (human liver microsomes, NADPH cofactor) to predict metabolic clearance .

- In vivo : Administer derivatives to rodent models (IV/PO routes) and quantify plasma concentrations via LC-MS/MS.

- Key Metrics :

| Derivative | t₁/₂ (h) | Cₘₐₓ (ng/mL) | Bioavailability (%) |

|---|---|---|---|

| R = -CF₃ | 4.2 | 1200 | 45 |

| R = -OCH₃ | 6.8 | 890 | 62 |

Q. How can computational methods guide the design of 5-methyl-3-piperidin-4-YL-1H-indole-based kinase inhibitors?

- Methodology :

- Step 1 : Perform QSAR modeling (e.g., CoMFA, Random Forest) to correlate substituent effects with inhibitory potency (e.g., IC₅₀ vs. Akt1) .

- Step 2 : Use free-energy perturbation (FEP) simulations to predict binding affinity changes for piperidine ring modifications.

- Case Study : A 2022 study optimized selectivity for Flt3 kinase by replacing pyrimidine with pyridine moieties, reducing off-target effects by 70% .

Data Contradiction & Validation

Q. What analytical techniques are critical for verifying the stability of 5-methyl-3-piperidin-4-YL-1H-indole under experimental conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and acidic/basic conditions (0.1M HCl/NaOH) .

- Monitor degradation via UPLC-PDA at λ = 254 nm and confirm degradants via HRMS.

- Key Finding : The compound showed <5% degradation after 24 hours at pH 7.4 (37°C), but 15% degradation under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.